2-(2-hydroxyanilino)-1H-pyrimidin-6-one
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Overview
Description
2-(2-hydroxyanilino)-1H-pyrimidin-6-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyrimidinone ring substituted with a hydroxyanilino group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyanilino)-1H-pyrimidin-6-one typically involves the reaction of 2-aminopyrimidin-6-one with 2-hydroxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the compound. The choice of solvents and catalysts may also be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyanilino)-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The anilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted anilino-pyrimidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyanilino)-1H-pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit replication protein A (RPA), a protein involved in DNA replication and repair . By binding to the N-terminal domain of RPA70, the compound effectively disrupts critical protein interactions, leading to increased DNA replication stress and potential cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(1Z)-1-[(2-hydroxyanilino)methylidene]naphthalen-2-one (HAMNO): Another compound that inhibits replication protein A and induces DNA replication stress.
TDRL-505: A small molecule inhibitor targeting the RPA70 subunit.
Fumaropimaric acid (NSC15520): Known for its inhibitory effects on RPA70.
Uniqueness
2-(2-hydroxyanilino)-1H-pyrimidin-6-one is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner compared to other similar compounds. Its ability to induce DNA replication stress selectively in cancer cells makes it a promising candidate for further research and potential therapeutic applications .
Properties
IUPAC Name |
2-(2-hydroxyanilino)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-8-4-2-1-3-7(8)12-10-11-6-5-9(15)13-10/h1-6,14H,(H2,11,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEDJPMUBAYTRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=CC(=O)N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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